molecular formula C14H12N4OS2 B5707444 1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5707444
M. Wt: 316.4 g/mol
InChI Key: TXMOMVGWCHGQDJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methylphenyl isocyanate with 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research has indicated potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea can be compared to other similar compounds, such as:

    1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]thiourea: This compound features a thiourea group instead of a urea group, which can lead to different chemical and biological properties.

    1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate:

    1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]amide: The amide group can influence the compound’s stability and interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-9-4-6-10(7-5-9)15-13(19)16-14-18-17-12(21-14)11-3-2-8-20-11/h2-8H,1H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMOMVGWCHGQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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